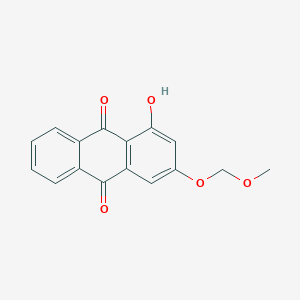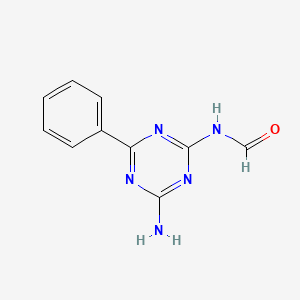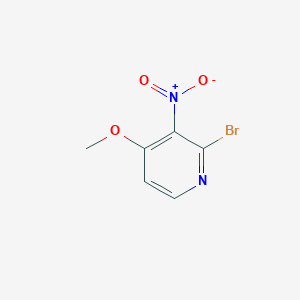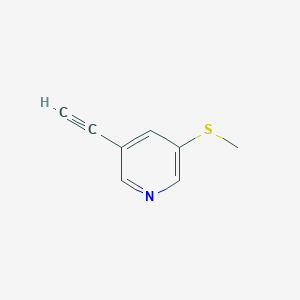![molecular formula C13H14N2O B13143366 1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one CAS No. 88214-12-4](/img/structure/B13143366.png)
1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one is a heterocyclic organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes two pyridine rings connected by a single bond and substituted with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the precursor compounds, which are usually substituted pyridines.
Coupling Reaction: The key step involves the coupling of two pyridine rings. This can be achieved through various methods, such as the Ullmann coupling reaction or the Suzuki-Miyaura cross-coupling reaction.
Methylation: The final step involves the introduction of methyl groups at the desired positions. This can be done using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of 1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one may involve:
Large-Scale Coupling Reactions: Utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Processes: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The compound’s unique structure allows it to act as a versatile ligand, facilitating various catalytic and coordination processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the methyl substitutions.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at different positions, affecting its coordination behavior.
6,6’-Dimethyl-2,2’-bipyridine: Another derivative with different methyl substitution patterns.
Uniqueness
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one is unique due to its specific methyl substitution pattern, which influences its electronic properties and coordination behavior. This makes it particularly useful in applications requiring precise control over coordination chemistry and catalytic activity.
Propriétés
Numéro CAS |
88214-12-4 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1,3-dimethyl-6-(5-methylpyridin-2-yl)pyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-4-6-11(14-8-9)12-7-5-10(2)13(16)15(12)3/h4-8H,1-3H3 |
Clé InChI |
YNKNWSKKXMPWHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=CC=C(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)

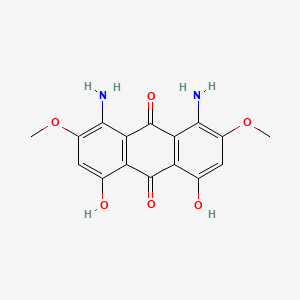
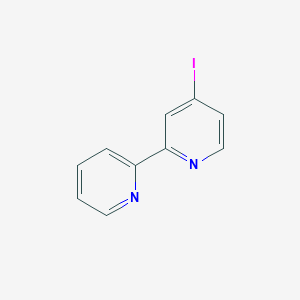


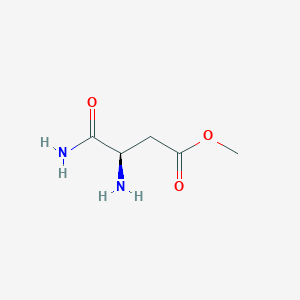
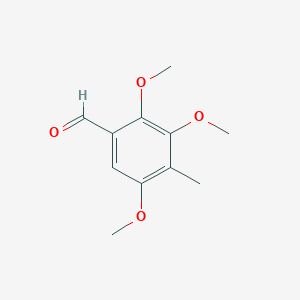
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
